7-chloro-5-nitro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-nitro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by a chloro group at the 7th position, a nitro group at the 5th position, and a carboxylic acid group at the 2nd position on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 7-chloroindole to introduce the nitro group at the 5th position. This is followed by carboxylation at the 2nd position to form the carboxylic acid group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and carbon dioxide under high pressure for carboxylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are carefully chosen to optimize yield and purity. The use of automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid group.
Substituted indoles: Formed by the substitution of the chloro group.
Scientific Research Applications
7-chloro-5-nitro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group may facilitate binding to specific enzymes or receptors, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxylic acid: Similar structure but lacks the nitro group.
5-nitro-1H-indole-2-carboxylic acid: Similar structure but lacks the chloro group.
7-chloro-1H-indole-2-carboxylic acid: Similar structure but lacks the nitro group.
Uniqueness
7-chloro-5-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5ClN2O4 |
---|---|
Molecular Weight |
240.60 g/mol |
IUPAC Name |
7-chloro-5-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-6-3-5(12(15)16)1-4-2-7(9(13)14)11-8(4)6/h1-3,11H,(H,13,14) |
InChI Key |
BGQDRFSXWVRYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.